molecular formula C14H15F3N4O2S B2967812 N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 1170640-59-1

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No. B2967812
CAS RN: 1170640-59-1
M. Wt: 360.36
InChI Key: NPTSUWDASDHVLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide” is a complex organic compound. It contains a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms, and a trifluoromethyl group attached to a benzene ring, which is a common motif in many pharmaceuticals due to its ability to modulate the biological activity of the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridazine ring, the benzene ring, and the trifluoromethyl group. The presence of nitrogen in the pyridazine ring and the sulfur in the sulfonamide group would likely result in a polar molecule with potential for hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The pyridazine ring might undergo reactions typical of aromatic compounds, while the trifluoromethyl group could potentially be involved in various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors like polarity, molecular weight, and the presence of specific functional groups would all influence properties like solubility, melting point, and stability .

Scientific Research Applications

Synthesis and Antitumor Activity

The synthesis and evaluation of novel sulfonamide compounds for antitumor applications have been explored in scientific research. For instance, a study focused on the synthesis of 2-[(4-amino-6-R2-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(5-R1-1H-benzo[d]imidazol-2(3H)-ylidene)benzenesulfonamides, revealing that certain compounds exhibited significant cytotoxic activity against colon, breast, and cervical cancer cell lines. QSAR studies provided predictive models for cytotoxic activity, while molecular docking evaluated the binding mode within the MDM2 protein active site (Łukasz Tomorowicz et al., 2020).

Carbonic Anhydrase Inhibition

Research on ureido benzenesulfonamides incorporating 1,3,5-triazine moieties has shown potent inhibition of carbonic anhydrase IX, a target for anticancer agents. These compounds demonstrated significant inhibition, with some exhibiting sub-nanomolar potency, suggesting potential for further medicinal studies (Nabih Lolak et al., 2019).

Antimicrobial and Antifungal Activity

A study on new pyrazoline and pyrazole derivatives incorporating benzenesulfonamide moieties evaluated their antibacterial and antifungal activities. The results indicated potent antibacterial effects against various Gram-negative and Gram-positive bacteria, highlighting the potential for developing new antimicrobial agents (S. Y. Hassan, 2013).

Future Directions

The potential applications of this compound would depend on its biological activity. It could potentially be of interest in fields like medicinal chemistry or materials science, but further studies would be needed to explore these possibilities .

properties

IUPAC Name

N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4O2S/c1-10-2-7-13(21-20-10)18-8-9-19-24(22,23)12-5-3-11(4-6-12)14(15,16)17/h2-7,19H,8-9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTSUWDASDHVLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NCCNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide

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